Methylscopolamine bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H24BrNO4 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
[(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1/t12?,13-,14+,15+,16?,17?;/m1./s1 |
InChI Key |
CXYRUNPLKGGUJF-JIRGPDKYSA-M |
Isomeric SMILES |
C[N+]1([C@H]2CC(C[C@H]1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
Chemical and Synthetic Research Aspects of Methylscopolamine Bromide
Advanced Synthesis Methodologies and Chemical Derivatization Studies
Methylscopolamine bromide is a semi-synthetic compound derived from scopolamine (B1681570), a natural tropane (B1204802) alkaloid. The primary synthesis route involves the quaternization of the tertiary amine within the scopolamine structure. This N-alkylation process transforms the tertiary amine into a quaternary ammonium (B1175870) salt, which is a key structural feature of this compound. nih.gov
The synthesis is typically achieved by reacting scopolamine with a methylating agent, such as methyl bromide. This reaction specifically targets the nitrogen atom of the bicyclic tropane ring system. The introduction of the methyl group and the bromide counter-ion results in a molecule with a permanent positive charge, altering its physicochemical properties compared to the parent compound, scopolamine.
Table 1: Synthesis Reaction of this compound
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| Scopolamine | Methyl Bromide | N-methylation (Quaternization) | This compound |
Chemical derivatization studies on this compound have been explored, primarily for analytical purposes to enhance detection in various assays. These studies target the specific functional groups within the molecule, such as the hydroxyl group and the quaternary ammonium moiety. For instance, research has investigated the derivatization of the hydroxyl group to form a complex with reagents like sodium periodate (B1199274) and taurine (B1682933), with the goal of creating a chromophore detectable by UV-spectrophotometry. ijcrr.comresearchgate.net Other approaches have targeted the quaternary ammonium group for complexation with ninhydrin (B49086) or silver nitrate (B79036) to produce a colored product suitable for colorimetric analysis. ijcrr.com These derivatization strategies are crucial for developing precise and effective analytical methods for the compound.
Table 2: Summary of Chemical Derivatization Studies
| Target Functional Group | Reagents Used | Purpose of Derivatization | Reference |
|---|---|---|---|
| Hydroxyl Group | Sodium Periodate and Taurine | Formation of a detectable chromophore | ijcrr.comresearchgate.net |
| Quaternary Ammonium Group | Ninhydrin, Silver Nitrate | Complexation for colorimetric detection | ijcrr.com |
Structural Classification within Anticholinergic Compounds Relevant to Receptor Interactions
This compound is classified as a tropane alkaloid and a quaternary ammonium anticholinergic agent. nih.govpharmaoffer.com Its core structure is the 8-azabicyclo[3.2.1]octane system, characteristic of tropane alkaloids. ptfarm.pl As a derivative of scopolamine, it shares the fundamental tropane skeleton but is distinguished by the presence of a quaternary nitrogen, making it a permanently charged ion. nih.govwikipedia.org
Structurally, it is an antagonist of muscarinic acetylcholine (B1216132) receptors (M1-M5). drugbank.comncats.iocaymanchem.com The molecule mimics the natural neurotransmitter acetylcholine to the extent that it can bind to muscarinic receptors, but it is unable to activate them, thereby blocking acetylcholine's effects. wikipedia.orgdrugbank.com Key structural features essential for its interaction with these receptors include:
The Tropane Ring System: Provides a rigid, bicyclic framework.
The Ester Linkage: Connects the tropane base to a tropic acid moiety. ptfarm.pl
The Quaternary Ammonium Head: The positively charged dimethylated nitrogen atom is crucial for binding to the anionic site of the muscarinic receptor.
Within the broader class of anticholinergic compounds, this compound belongs to a group of semi-synthetic derivatives of belladonna alkaloids. It is structurally analogous to other quaternary ammonium anticholinergics such as hyoscine butylbromide and tiotropium (B1237716) bromide, which also feature a quaternized tropane or tropane-like structure. These structural modifications from the parent tertiary amine (scopolamine) are designed to alter receptor selectivity and other pharmacological properties.
Table 3: Structural Comparison of Related Anticholinergic Compounds
| Compound | Core Structure | Key Structural Feature | Receptor Target |
|---|---|---|---|
| This compound | Tropane Alkaloid | Quaternary ammonium (N-dimethyl) | Muscarinic Receptors (M1-M5) drugbank.comcaymanchem.com |
| Scopolamine | Tropane Alkaloid | Tertiary amine (N-methyl) | Muscarinic Receptors drugbank.com |
| Hyoscine Butylbromide | Tropane Alkaloid | Quaternary ammonium (N-butyl, N-methyl) | Muscarinic Receptors ptfarm.pl |
| Tiotropium Bromide | Tropane Alkaloid Analogue | Quaternary ammonium with thiophene (B33073) side chains | Muscarinic Receptors |
| Acetylcholine | Choline Ester | Quaternary ammonium | Muscarinic & Nicotinic Receptors wikipedia.org |
Molecular and Cellular Mechanisms of Action
Muscarinic Acetylcholine (B1216132) Receptor Binding Profile
Methylscopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, binding to the same primary, or orthosteric, site as the endogenous neurotransmitter, acetylcholine. drugbank.comupc.edu
Methylscopolamine bromide, commonly referred to as N-methylscopolamine (NMS) in scientific literature, is generally considered a non-selective antagonist, as it binds with high affinity across all five muscarinic receptor subtypes (M₁–M₅). semanticscholar.orgfrontiersin.org Saturation binding experiments using [³H]NMS are frequently employed to determine the total density of muscarinic receptors in a given tissue. nih.gov
While broadly non-selective, subtle differences in affinity for the various subtypes have been reported. Radioligand binding studies in Chinese hamster ovary (CHO) cell lines stably expressing individual human muscarinic receptor subtypes have determined specific dissociation constants (Kd). The binding is characterized as high-affinity, with Kd values in the picomolar to low nanomolar range. nih.govnih.gov For instance, one study reported Kd values of 110 pM, 180 pM, 215 pM, and 120 pM for M₃, M₁, M₂, and M₄ receptors, respectively. nih.gov Another study using slide-mounted tissue sections from rat brain reported a high-affinity Kd of 0.26 nM. nih.gov
| Receptor Subtype | Dissociation Constant (Kd) in pM | Source |
|---|---|---|
| M₁ | 180 | nih.gov |
| M₂ | 215 | nih.gov |
| M₃ | 110 | nih.gov |
| M₄ | 120 | nih.gov |
The interaction of methylscopolamine with muscarinic receptors is reversible and characterized by rapid association and dissociation rates. nih.govcapes.gov.br These kinetic parameters can be quantified to provide a deeper understanding of the binding mechanism. The rate at which the ligand and receptor form a complex is the association rate (kₒₙ), while the rate at which the complex breaks apart is the dissociation rate (kₒff). These rates have been determined for [³H]NMS at specific receptor subtypes. For example, kinetic experiments on the M₃ subtype in rat forebrain found an association rate constant (kₒₙ) of 1.2 x 10⁸ M⁻¹min⁻¹ and a dissociation rate constant (kₒff) of 4.7 x 10⁻² min⁻¹. nih.gov The ratio of these rates (kₒff/kₒₙ) can be used to calculate the kinetic dissociation constant (Kd), which should align with values from equilibrium saturation experiments. psu.edu Studies have shown that [³H]NMS exhibits a faster association and dissociation rate compared to another common muscarinic antagonist, [³H]quinuclidinyl benzilate ([³H]QNB). capes.gov.br
| Kinetic Parameter | Value | Unit | Source |
|---|---|---|---|
| Association Rate (kₒₙ) | 1.2 x 10⁸ | M⁻¹min⁻¹ | nih.gov |
| Dissociation Rate (kₒff) | 4.7 x 10⁻² | min⁻¹ | nih.gov |
| Calculated Kd (kₒff/kₒₙ) | 0.4 x 10⁻⁹ | M | nih.gov |
Methylscopolamine binds within the highly conserved orthosteric pocket of the muscarinic receptor, located deep within the transmembrane (TM) helices. upc.edunih.gov Its binding mode shares features with acetylcholine but also has distinct interactions characteristic of antagonists. The positively charged nitrogen of methylscopolamine's tropane (B1204802) ring forms a crucial ionic interaction with a highly conserved aspartate residue in TM3 (Asp3.32). upc.edursc.org This charged group is further stabilized within an "aromatic cage" formed by the side chains of several tyrosine and tryptophan residues, including Y3.33, W6.48, Y6.51, Y7.39, and Y7.43. upc.edursc.org Unlike agonists, the bulkier side chain of NMS extends deeper into the binding pocket, forming additional contacts that stabilize an inactive receptor conformation. upc.edu Mutagenesis studies have identified other residues, such as an asparagine in TM6 (Asn6.52), that are important for the binding of antagonists like NMS but not for agonists. upc.edu
Ligand-Receptor Interaction Kinetics (e.g., Association and Dissociation Rates)
Allosteric Modulation of Muscarinic Receptors
Allosteric modulators bind to a site on the receptor that is spatially distinct from the orthosteric site, inducing a conformational change that can alter the binding or efficacy of orthosteric ligands. mdpi.commdpi.com While methylscopolamine is a primary orthosteric ligand, it is involved in allosteric phenomena in two key ways: its own binding can be allosterically modulated, and it can exhibit allosteric behavior itself.
Research has revealed that orthosteric ligands like NMS can, at high concentrations, interact with a secondary, lower-affinity allosteric site. nih.gov This site is located in the extracellular vestibule of the receptor, which serves as an antechamber to the deeper orthosteric pocket. mdpi.com Studies have shown that high concentrations of NMS can slow the dissociation of radiolabeled [³H]NMS from all five muscarinic receptor subtypes, which is indicative of a negative allosteric interaction with its own orthosteric binding. nih.gov Molecular modeling and mutation experiments on the M₂ receptor have identified specific amino acids in the extracellular loops involved in this allosteric binding of NMS, namely glutamic acid residues at positions 172 and 175 in the second extracellular loop (ECL2) and an asparagine at position 419 in the third extracellular loop (ECL3). nih.gov This site overlaps with the binding sites of other known allosteric, ectopic, and bitopic ligands. nih.gov
The binding of a ligand to an allosteric site induces a conformational change in the receptor that alters the properties of the orthosteric site. semanticscholar.org When NMS binds to its identified allosteric site, the primary effect is a change in the kinetics of its own orthosteric binding; specifically, it slows the dissociation rate (kₒff), effectively trapping the orthosteric-bound NMS molecule for a longer duration. nih.gov
Furthermore, the affinity of NMS for the orthosteric site is subject to modulation by other allosteric ligands. These modulators can either increase (positive cooperativity) or decrease (negative cooperativity) the affinity of NMS. For example, certain triazolo-quinazolinone compounds have been identified as M₂-selective positive allosteric modulators (PAMs) that increase the affinity of NMS for the M₂ receptor by approximately five-fold and slow its dissociation rate by about 50-fold, with no similar effect at other receptor subtypes. mdpi.compnas.org Conversely, membrane components like cholesterol can also act as allosteric modulators; cholesterol enrichment has been shown to decrease the affinity for NMS at M₁ and M₃ receptors while increasing its affinity at the M₂ receptor. mdpi.com This demonstrates that the receptor's conformation, and thus its affinity for methylscopolamine, is dynamically regulated by interactions at distinct allosteric sites.
Identification of Allosteric Binding Sites
Intracellular Signaling Pathway Modulation in Receptor Research Models
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). drugbank.compatsnap.comwikipedia.org These receptors are members of the G protein-coupled receptor (GPCR) superfamily, which play a critical role in transducing extracellular signals into intracellular responses. patsnap.comnih.gov The primary mechanism of this compound involves blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting the initiation of downstream signaling cascades. patsnap.comwikipedia.org
Muscarinic receptors are comprised of five subtypes (M1-M5), which couple to different heterotrimeric G proteins and, consequently, modulate distinct intracellular signaling pathways. genome.jpdrugbank.com this compound acts as an antagonist at these receptor subtypes, preventing the agonist-induced signaling. drugbank.comncats.io
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. drugbank.com Upon agonist binding, these receptors activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), while DAG activates protein kinase C (PKC). drugbank.comnih.gov this compound, by blocking these receptors, prevents the activation of the PLC pathway, thus inhibiting the generation of IP3 and DAG and the subsequent rise in intracellular Ca2+.
Conversely, the M2 and M4 receptor subtypes predominantly couple to Gi/o proteins. drugbank.com Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comcas.cz The βγ-subunits of the dissociated Gi/o protein can also directly modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs). By acting as an antagonist at M2 and M4 receptors, this compound prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining basal cAMP levels. cas.cz
Research models using cell lines expressing specific muscarinic receptor subtypes have been instrumental in elucidating these mechanisms. In these models, the radiolabeled form of methylscopolamine, [3H]N-methylscopolamine ([3H]NMS), is a standard tool for characterizing receptor binding and pharmacology. nih.govnih.gov Competition binding assays, where the ability of an agonist to displace [3H]NMS is measured, have demonstrated that the presence and type of G protein can alter the receptor's affinity for agonists, a phenomenon that is blocked by antagonists like methylscopolamine. nih.gov For instance, studies in Expi293 cells expressing the M3 receptor showed that coupling to Gq, Gs, and Gi proteins increased the receptor's affinity for agonists, a state that is reversed by antagonists. nih.gov
Furthermore, studies on pancreatic acini have used [3H]NMS to show that agonists like carbachol (B1668302) induce receptor sequestration, a process that can be inhibited by methylscopolamine. nih.gov Research has also revealed complex interactions, where factors like membrane cholesterol can modulate the binding affinity of N-methylscopolamine for M1, M2, and M3 receptors, indicating that the cellular environment can influence the antagonist's interaction with its target. mdpi.com
Table 1: this compound Action on Muscarinic Receptor Signaling Pathways
| Receptor Subtype | Primary G Protein | Key Signaling Pathway | Second Messengers | Effect of this compound |
|---|---|---|---|---|
| M1, M3, M5 | Gq/11 | Phospholipase C (PLC) Activation | IP3, DAG, Ca2+ | Inhibition of PLC activation; prevents increase in IP3, DAG, and Ca2+. drugbank.comnih.govdrugbank.com |
| M2, M4 | Gi/o | Adenylyl Cyclase (AC) Inhibition | cAMP | Inhibition of AC inhibition; prevents decrease in cAMP. drugbank.commdpi.comcas.cz |
Table 2: Research Findings on N-Methylscopolamine (NMS) in Receptor Models
| Research Model | Key Finding | Implication for Signaling | Reference(s) |
|---|---|---|---|
| M3-expressing Expi293 cells | Gq, Gs, and Gi proteins alter the M3 receptor's agonist binding profile in competition with [3H]NMS. | Demonstrates that NMS blocks the receptor regardless of which G protein it is poised to activate. | nih.gov |
| Pancreatic Acini | NMS ([3H]NMS) binding was used to demonstrate that heterologous desensitization by cholecystokinin (B1591339) involves protein kinase C and alters agonist (carbachol) binding affinity. | Shows NMS as a tool to probe complex cross-talk between different GPCR signaling pathways. | nih.gov |
| M1-expressing CHO cells | Amyloid-β peptides disrupt the coupling of M1 receptors to G proteins, which is observed as a loss of high-affinity agonist binding sites in [3H]NMS competition assays. | NMS is used to identify pathophysiological mechanisms that uncouple receptors from their signaling pathways. | frontiersin.org |
| CHO cells (M1, M2, M3) | Membrane cholesterol levels affect the binding affinity of NMS for muscarinic receptor subtypes. | The cellular lipid environment can modulate the interaction of the antagonist with the receptor, potentially influencing its inhibitory effect on signaling. | mdpi.com |
Pharmacological Characterization in Preclinical Research Models
In Vitro Pharmacological Investigations
Studies in Isolated Tissue Preparations and Organ Systems
The anticholinergic activity of methylscopolamine bromide has been demonstrated in various isolated tissue preparations. In the guinea pig ileum, a classic model for assessing antimuscarinic potency, this compound effectively antagonizes acetylcholine-induced contractions. nih.govnih.govdrugbank.comingentaconnect.com Studies have determined pA2 values, a measure of antagonist affinity, which are consistent with its classification as a potent muscarinic antagonist. ingentaconnect.comresearchgate.net For instance, research has shown that the pA2 values obtained from guinea pig ileum assays are in good agreement with the pKi values from receptor binding studies. ingentaconnect.comresearchgate.net
Heterogeneity in the muscarinic receptor population of the guinea pig ileum longitudinal smooth muscle has been identified, suggesting the presence of both M2 and M3 receptor subtypes. nih.gov While the M2 receptor appears to be more abundant, the contractile response is primarily mediated through the M3 receptor subtype. nih.govdroracle.ai
Cell Line-Based Receptor Functional Assays (e.g., Sf9 cells, CHO cells)
Cell lines genetically engineered to express specific human muscarinic receptor subtypes, such as Spodoptera frugiperda (Sf9) and Chinese Hamster Ovary (CHO) cells, have been instrumental in dissecting the receptor subtype selectivity of this compound. ncats.ioacs.org Radioligand binding assays using these cell lines have shown that this compound binds to M1, M2, and M3 muscarinic acetylcholine (B1216132) receptors. drugbank.comncats.io
Biochemical Assays for Receptor Antagonism and Agonist Competition
Biochemical assays are fundamental to quantifying the affinity of this compound for muscarinic receptors. Radioligand binding studies, often using tritiated N-methylscopolamine ([³H]NMS), have been widely employed to determine the dissociation constant (Kd) and inhibitor dissociation constant (Ki) of this compound at various muscarinic receptor subtypes. nih.govguidetopharmacology.orgsigmaaldrich.comnih.gov
These assays have consistently demonstrated that this compound is a high-affinity antagonist at muscarinic receptors. ncats.iosigmaaldrich.com For example, studies using rat brain tissue have shown that [³H]N-methylscopolamine binds with high affinity to a large population of muscarinic receptors. sigmaaldrich.com Competition binding assays, where this compound competes with a labeled agonist (like [³H]oxotremorine-M), further confirm its antagonistic nature by showing a much lower affinity for the agonist-occupied state of the receptor. sigmaaldrich.com The ratio of its affinity in antagonist versus agonist binding assays can be used to classify it as a full antagonist. sigmaaldrich.com
| Assay Type | Receptor Subtype | Finding |
| Radioligand Binding | Pan-muscarinic | High affinity (pKi in the nanomolar range) ncats.iosigmaaldrich.com |
| Functional Assay (e.g., cAMP) | M2 | Antagonism of agonist-induced inhibition of adenylyl cyclase nih.gov |
| Functional Assay (e.g., PI hydrolysis) | M1, M3 | Antagonism of agonist-induced phosphoinositide hydrolysis nih.gov |
| Competition Binding | Pan-muscarinic | High ratio of antagonist to agonist binding affinity, indicative of an antagonist sigmaaldrich.com |
In Vivo Pharmacological Studies in Non-Human Animal Models
Peripheral Cholinergic System Antagonism in Animal Models (e.g., Gastric Secretion, Pupillary Responses, Gastrointestinal Motility)
The peripheral anticholinergic effects of this compound have been well-documented in various animal models. Its ability to reduce gastric secretion, both in volume and acidity, has been demonstrated in rats. oup.comoup.comnih.govnih.gov This effect is attributed to the blockade of muscarinic receptors on parietal cells in the stomach. Interestingly, while it decreases the total volume of gastric juice, it has been observed to increase the concentration of hexosamine, a component of mucus, suggesting a potential role in enhancing the gastric mucosal barrier. oup.comoup.com
This compound also exhibits potent effects on pupillary responses. In rabbits, topical application has been shown to cause mydriasis (pupil dilation). researchgate.net Furthermore, its inhibitory effect on gastrointestinal motility is a key feature of its peripheral anticholinergic action. patsnap.comdrugbank.comnih.gov In rats, it has been shown to suppress intestinal motility, which can be beneficial in conditions of intestinal hypermotility. nih.gov Studies have also shown that this compound can attenuate stress-induced hyperthermia in rats, suggesting a role for peripheral cholinergic pathways in this response. physiology.orgresearchgate.net
| Animal Model | Parameter Measured | Observed Effect |
| Rat | Gastric Secretion (Volume and Acidity) | Reduction oup.comoup.comnih.govnih.gov |
| Rat | Gastric Mucus (Hexosamine Concentration) | Increase oup.comoup.com |
| Rabbit | Pupillary Diameter | Mydriasis (Dilation) researchgate.net |
| Rat | Gastrointestinal Motility | Inhibition nih.gov |
| Rat | Stress-Induced Hyperthermia | Attenuation physiology.orgresearchgate.net |
Central Nervous System Penetration Studies in Animal Models (e.g., Blood-Brain Barrier Permeability Investigations)
A defining characteristic of this compound is its limited ability to penetrate the central nervous system (CNS). patsnap.comwikidoc.orgdrugs.combayshoreus.com This is due to its quaternary ammonium (B1175870) structure, which confers a permanent positive charge and high polarity, thus hindering its passage across the blood-brain barrier (BBB). patsnap.comdrugs.com
Studies in rats using various methodologies have confirmed the low CNS penetration of this compound. For instance, after systemic administration, the concentration of this compound in the brain is significantly lower than in peripheral tissues. nih.govescholarship.orgnih.gov In one study, the brain-to-plasma concentration ratio was found to be very low, similar to other peripherally restricted compounds. nih.gov
Radiolabeling studies have provided further evidence for the limited BBB permeability of this compound. nih.govsnmjournals.orgsnmjournals.orgnih.gov Following administration of radiolabeled methylscopolamine, only negligible amounts of radioactivity are detected in the brain parenchyma. nih.gov This property is often exploited in research to differentiate between central and peripheral cholinergic effects. For example, it is used as a peripheral control in studies investigating the central effects of other cholinergic drugs. nih.govescholarship.orgoup.com One study investigating the effects of electromagnetic fields on BBB permeability used this compound as a tool, concluding that the fields did not disrupt the BBB as the peripherally acting drug did not produce central effects. nih.gov
Use as a Research Control in Animal Models of Cholinergic Modulation (e.g., Differentiating Central versus Peripheral Effects of other Agents)
This compound serves a critical role in preclinical research as a peripherally-acting control agent. Due to its quaternary ammonium structure, it has a very limited capacity to cross the blood-brain barrier. wikidoc.orgnih.govpatsnap.com This characteristic allows researchers to dissect the central nervous system (CNS) effects of other cholinergic drugs from their peripheral effects. By administering this compound, scientists can induce peripheral anticholinergic effects comparable to those of centrally-acting agents like scopolamine (B1681570), thereby isolating the behavioral or physiological changes attributable solely to actions within the CNS.
In studies of cognitive function, methylscopolamine is frequently used to confirm that the memory-impairing effects of scopolamine are due to its central action. For instance, in a study on feature binding in rats, methylscopolamine was used as a control against scopolamine. psu.edu The results showed that while scopolamine impaired the rats' ability to bind multiple features of a stimulus, methylscopolamine did not, indicating the impairment was due to the blockade of central muscarinic receptors. psu.edu Similarly, research using pharmacological resting-state functional MRI in mice demonstrated that scopolamine induced a dose-dependent decrease in functional connectivity between brain regions involved in memory. researchgate.net In contrast, methylscopolamine administered at the same dose did not affect functional connectivity in the brain, confirming the central origin of the observed effects. researchgate.net
This compound is also instrumental in seizure and neurotoxicity models. In a rat model of pilocarpine-induced seizures designed to mimic chemical warfare agent exposure, this compound was administered to reduce peripheral convulsions without affecting the CNS. nih.gov This allowed for the study of central seizure activity more directly. Another study investigating the toxic interaction between lithium and pilocarpine (B147212) found that the resulting lethality was not reduced by methylscopolamine, whereas the centrally-acting scopolamine completely blocked it. nih.gov This finding suggested that the profoundly toxic consequences of the drug interaction occur due to central, not peripheral, cholinergic hyperactivity. nih.gov
Furthermore, methylscopolamine has been employed in research on stress-induced hyperthermia and sleep. One study showed that methylscopolamine could block open-field-induced hyperthermia in rats, supporting the involvement of a peripheral cholinergic pathway in this stress response. physiology.org In sleep research, while scopolamine significantly altered sleep patterns in human subjects by decreasing REM sleep, methylscopolamine produced no substantial changes, demonstrating that the effects of scopolamine on sleep architecture are centrally mediated. umich.edu
The following table summarizes findings from various animal studies where methylscopolamine was used as a control agent.
Table 1: Use of this compound as a Research Control
| Research Area | Animal Model | Investigated Agent | Key Finding with Methylscopolamine Control | Reference |
|---|---|---|---|---|
| Cognitive Function | Rats | Scopolamine | Methylscopolamine did not impair feature binding, unlike scopolamine, isolating the deficit to central cholinergic blockade. | psu.edu |
| Cognitive Function | Mice | Scopolamine | Methylscopolamine did not alter functional brain connectivity, in contrast to scopolamine, confirming the central nature of connectivity changes. | researchgate.net |
| Seizure Modeling | Rats | Pilocarpine | Used to reduce peripheral convulsions to better study central seizure activity. | nih.gov |
| Neurotoxicity | Rats | Lithium & Pilocarpine | Did not prevent the lethal interaction, indicating the toxicity is a central effect. | nih.gov |
| Behavioral Arousal | Rats | Pilocarpine & Physostigmine | Pretreatment with methylscopolamine antagonized the peripheral effects of cholinergic stimulation, allowing for the study of central effects on behavior. | escholarship.org |
| Stress Response | Rats | Open-field Stress | Blocked stress-induced hyperthermia, suggesting modulation by a peripheral cholinergic pathway. | physiology.org |
Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems (e.g., Absorption, Distribution, Elimination)
The pharmacokinetic and pharmacodynamic properties of this compound in animal systems are defined by its chemical structure as a quaternary ammonium derivative of scopolamine. wikidoc.org
Pharmacokinetics
Absorption: Following oral administration in animal models, this compound is poorly and unreliably absorbed. wikidoc.orgnih.gov The total absorption of quaternary ammonium derivatives like methylscopolamine is estimated to be between 10-25%. wikidoc.orgnih.govnih.gov
Distribution: A key feature of methylscopolamine is its limited ability to penetrate the blood-brain barrier, which restricts its distribution primarily to peripheral tissues. wikidoc.orgnih.gov This is a direct consequence of its charged quaternary ammonium structure.
Elimination: The compound is excreted from the body primarily through urine and bile. wikidoc.orgnih.gov A portion of the drug may also be eliminated as unabsorbed drug in the feces. wikidoc.orgnih.gov
Pharmacodynamics
The primary mechanism of action for methylscopolamine is the competitive antagonism of muscarinic acetylcholine receptors. nih.govcaymanchem.com Its effects are therefore concentrated in peripheral systems where these receptors are prevalent.
Onset and Duration: After oral administration, the effects of the drug typically appear in about one hour and can persist for 4 to 6 hours. wikidoc.orgnih.gov
Receptor Binding: It acts as an antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5). caymanchem.com
Physiological Effects: In rats, methylscopolamine has been shown to inhibit oxotremorine-induced gastric ulcer formation and the pupillary light reflex. caymanchem.com It also causes an increase in pupil diameter. caymanchem.com These actions demonstrate its anticholinergic effects on gastric secretion and the eye. Studies comparing its potency to other anticholinergics after different administration routes found that the oral dose required to affect salivation was significantly higher than the intramuscular dose, reflecting its low oral bioavailability. researchgate.net
The table below details specific pharmacodynamic findings in rats.
Table 2: Pharmacodynamic Effects of Methylscopolamine in Rats
| Parameter | Method/Model | Finding | Reference |
|---|---|---|---|
| Gastric Ulcer Inhibition | Oxotremorine-induced model | ED₅₀ = 0.4 μg/kg | caymanchem.com |
| Pupillary Light Reflex Inhibition | Pupillary light reflex test | ED₅₀ = 3.6 μg/kg | caymanchem.com |
| Pupil Dilation | Measurement of pupil diameter | ED₂₀₀ = 1.8 μg/kg | caymanchem.com |
Advanced Analytical Methodologies for Research Applications
Spectrophotometric Quantification Techniques
Spectrophotometry encompasses a range of techniques that measure the absorption or transmission of light by a substance to determine its concentration. These methods are often favored for their simplicity, speed, and cost-effectiveness in quantitative analysis.
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The development and validation of a UV-Vis spectrophotometric method for methylscopolamine bromide involve several key steps to ensure its reliability and accuracy. The principle of this method lies in the measurement of the absorbance of a solution containing the compound at a specific wavelength, which is directly proportional to its concentration, as described by the Beer-Lambert law.
For the development of a robust UV-Vis method, the selection of an appropriate solvent is critical, as it can influence the absorption spectrum of the analyte. The wavelength of maximum absorbance (λmax) for this compound must be determined, as this wavelength provides the highest sensitivity and minimizes potential interference.
Method validation is a crucial process that demonstrates the suitability of the analytical method for its intended purpose. Key validation parameters include:
Linearity: Establishing a linear relationship between the absorbance and the concentration of this compound over a defined range.
Accuracy: Assessing the closeness of the measured value to the true value, often determined by recovery studies.
Precision: Evaluating the degree of scatter among a series of measurements, which includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Selectivity/Specificity: Ensuring that the method can accurately measure the analyte in the presence of other components, such as impurities or excipients.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Research has shown that UV-Vis spectrophotometry can be employed for the determination of this compound, often in the context of analyzing its release from various formulations or its stability under different conditions. ceramic-society.rs For instance, the slow release of active components from polymeric matrices has been monitored using UV-Vis spectrophotometry. ceramic-society.rs
Colorimetric assays are a subset of spectrophotometric methods where a chemical reaction is used to produce a colored product, the absorbance of which is then measured. These assays can enhance the specificity and sensitivity of detection, particularly for compounds that have weak or no absorbance in the UV-Vis range.
The development of a colorimetric assay for this compound for research applications would involve the selection of a suitable chromogenic reagent that reacts specifically with the compound or a functional group within its structure. The reaction conditions, such as pH, temperature, and reaction time, must be optimized to ensure complete and reproducible color development.
Validation of a colorimetric assay follows similar principles to that of UV-Vis spectrophotometry, with an emphasis on the specificity of the color-forming reaction. For example, colorimetric assay kits are used in research to measure the activity of certain enzymes or the concentration of specific biomarkers. nih.govresearchgate.netmdpi.com In studies involving animal models of epilepsy where this compound is used, colorimetric kits have been employed to determine levels of hydrogen peroxide and glutathione. mdpi.com
The development of such assays is crucial for high-throughput screening and for quantifying the compound in complex biological samples where direct UV-Vis measurement might be hindered by interfering substances. While specific colorimetric assays developed solely for this compound are not extensively detailed in the provided search results, the principles of colorimetric assay development are widely applied in related research fields. nih.govresearchgate.netmdpi.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry Development and Validation
Chromatographic Separation and Detection Methods
Chromatography is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. It is particularly valuable for the analysis of complex samples and for the determination of purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is extensively used in pharmaceutical research for the analysis of drugs and related substances. google.comgoogle.compharmacompass.com In the context of this compound research, HPLC offers high resolution and sensitivity for its quantification and purity assessment.
An HPLC method for this compound would typically involve a stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with a buffer). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at the λmax of this compound.
HPLC methods are crucial in various research applications, including:
Purity determination: Separating this compound from its impurities and degradation products.
Quantitative analysis: Accurately measuring the concentration of the compound in bulk drug substances, and biological fluids. plos.orgntnu.no
Stability studies: Monitoring the degradation of the compound over time under various stress conditions.
For instance, HPLC has been used to analyze the purity of related compounds and to quantify analytes in brain tissue extracts in preclinical research. plos.orgfrontiersin.orgresearchgate.netnih.gov In some studies, HPLC is coupled with mass spectrometry (LC-MS) for enhanced specificity and structural elucidation of the separated components. frontiersin.orggoogleapis.com
Table 1: Representative HPLC Parameters for Analysis in Research
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and buffered aqueous phase (e.g., phosphate (B84403) buffer) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., ~210-220 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient or controlled (e.g., 25-30 °C) |
Note: These are general parameters and would require optimization and validation for specific applications.
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that provides improved resolution, sensitivity, and reproducibility. It is a valuable tool for the qualitative and quantitative analysis of pharmaceuticals.
In an HPTLC method for this compound, a small amount of the sample is applied to a high-performance TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase. The separation occurs based on the differential migration of the components up the plate. Detection can be performed under UV light or by spraying with a visualizing reagent.
HPTLC is advantageous for:
Rapid screening: Multiple samples can be analyzed simultaneously, making it efficient for screening purposes.
Purity analysis: It can effectively separate this compound from its related substances.
Identity confirmation: The retention factor (Rf) value can be used for identification purposes.
While the search results mention TLC analysis for related compounds, specific HPTLC applications for this compound are not extensively detailed. t27.irgoogle.com However, the principles of HPTLC make it a suitable technique for its analysis in a research setting.
High-Performance Liquid Chromatography (HPLC) Applications in Research
Spectroscopic Characterization for Research Purity and Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of chemical compounds. These methods provide detailed information about the molecular structure and composition of the analyte.
For this compound, a combination of spectroscopic techniques would be employed for comprehensive characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of a compound. plos.org They provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural assignment.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the compound and its fragments. nih.govplos.org This data is crucial for confirming the molecular weight and for obtaining structural information through fragmentation patterns. When coupled with a chromatographic technique like HPLC (LC-MS), it provides a highly specific and sensitive analytical method. googleapis.comgoogle.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups, which can be used for its identification and to check for the presence of impurities.
These spectroscopic methods, often used in conjunction, provide a complete picture of the chemical identity and purity of this compound, which is essential for its use in research. nih.govplos.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Hydrogen peroxide |
Infrared (IR) Spectroscopy in Research
Infrared (IR) spectroscopy is a fundamental analytical tool for the characterization of this compound, primarily used to identify its functional groups and confirm its structural integrity. In research, IR spectral analysis serves as a key method for authenticating the compound. medkoo.com The process typically involves the KBr (potassium bromide) disc method, where the sample is mixed with KBr powder and pressed into a pellet. The analysis is conducted over the spectral region of 500–4000 cm⁻¹. medkoo.com
The resulting spectrum is compared against a reference spectrum of this compound to verify its identity. medkoo.com This technique is also instrumental in stability studies. For instance, Fourier Transform Infrared (FTIR) spectroscopy has been employed to investigate potential interactions between this compound and various polymers or excipients in pharmaceutical formulations, ensuring that the compound remains stable and does not undergo chemical changes. medkoo.comdrugbank.com
While a full spectrum for this compound is not detailed here, characteristic absorption bands for structurally related tropane (B1204802) alkaloids provide insight into the expected spectral features. For comparison, a related compound, scopoline (B1219716) methobromide, shows key peaks such as an O-H (hydroxyl) stretch around 3,420 cm⁻¹, a C-N⁺ (quaternary ammonium) vibration near 1,650 cm⁻¹, and a C-O-C (furan ring) stretch at approximately 1,090 cm⁻¹. The presence and position of the ester carbonyl group in this compound would be a key differentiator from its hydrolysis products.
Table 1: Application of IR Spectroscopy in this compound Research
| Application | Technique | Spectral Region | Key Findings |
| Authentication | FTIR Spectroscopy (KBr Disc Method) | 500–4000 cm⁻¹ | Confirms the identity of the drug by comparing its spectrum to a reference standard. medkoo.com |
| Stability Studies | FTIR Spectroscopy | Not Specified | Verifies the absence of chemical interactions between the drug and formulation excipients. medkoo.comdrugbank.com |
| Structural Analysis | Temperature Variation Studies with FT-IR | Not Specified | Used to investigate temperature-induced structural changes in the compound. researchgate.net |
Mass Spectrometry (MS) in Research
Mass spectrometry is a powerful technique used for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis. The compound has a molecular formula of C₁₈H₂₄NO₄ • Br and a molecular weight of approximately 398.3 g/mol . caymanchem.combiosynth.com
In research applications, techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly utilized. google.com When coupled with liquid chromatography (LC/MS/MS), this method allows for the sensitive and specific quantification of related compounds in biological matrices like plasma. For example, a validated LC/MS/MS method for the related compound scopolamine (B1681570) butylbromide monitored the transition of the parent ion to a specific fragment ion (e.g., m/z 360.6 > 102.5) for accurate detection. colab.ws A similar approach can be applied to this compound for pharmacokinetic and metabolic studies. Mass spectrometry is also noted as a method to determine the specific activity of radiolabeled N-methylscopolamine, highlighting its precision in quantitative analysis.
Table 2: Physicochemical and Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| CAS Number | 155-41-9 | medkoo.combiosynth.com |
| Molecular Formula | C₁₈H₂₄NO₄ • Br | caymanchem.com |
| Molecular Weight | 398.3 g/mol | caymanchem.combiosynth.com |
| Elemental Analysis | C: 54.28%, H: 6.07%, Br: 20.06%, N: 3.52%, O: 16.07% | medkoo.com |
| Ionization Technique | Electrospray Ionization (ESI) | google.com |
Radioligand Assay Methodologies for Receptor Studies (e.g., using [3H]NMS)
Radioligand binding assays are indispensable for studying the interaction of this compound with its target receptors, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs). The tritiated form of N-methylscopolamine, [³H]N-methylscopolamine ([³H]NMS), is a widely used radioligand in these studies due to its high affinity and specificity as a muscarinic antagonist. medchemexpress.com
These assays are used to determine the binding affinity (expressed as the dissociation constant, Kd) of methylscopolamine and other ligands for different mAChR subtypes (M1-M5). Research has shown that methylscopolamine is a potent antagonist of all five muscarinic acetylcholine receptors. caymanchem.com In a typical in vitro assay, membrane preparations from cells expressing specific mAChR subtypes are incubated with a fixed concentration of [³H]NMS and varying concentrations of the compound being tested. drugbank.com The ability of the test compound to displace [³H]NMS from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.
Furthermore, [³H]NMS binding assays are crucial for investigating the complex mechanisms of allosteric modulation at mAChRs. biosynth.comresearchgate.net These studies examine how allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, can alter the binding affinity or kinetics of [³H]NMS. researchgate.net For example, kinetic assays have revealed that some allosteric modulators can significantly slow the dissociation of [³H]NMS from the receptor, indicating a stabilizing effect on the receptor-ligand complex. researchgate.net
Table 3: Research Findings from Radioligand Assays Using [³H]NMS
| Research Focus | Receptor Studied | Key Findings | Reference(s) |
| Binding Affinity | Muscarinic Receptors (M1-M5) | Methylscopolamine is an antagonist with high affinity for all five receptor subtypes (Kds = 0.25, 0.37, 0.23, 0.22, and 0.3 nM for M1-5, respectively). | caymanchem.com |
| Allosteric Modulation | Human M2 mAChR | Allosteric modulators can alter [³H]NMS binding kinetics, often yielding complex binding curves that may not reach equilibrium. | researchgate.net |
| Efficacy Prediction | Rat Cortical Muscarinic Receptors | The ratio of a compound's affinity in displacing [³H]NMS versus an agonist radioligand can predict its functional efficacy (antagonist, partial agonist, or full agonist). | |
| Allosteric Site Affinity | All mAChR Subtypes | The affinity of N-methylscopolamine (NMS) for the allosteric site is in the micromolar range for all receptor subtypes. | nih.gov |
Comparative Pharmacology and Structure Activity Relationship Sar Studies
Comparative Analysis with Scopolamine (B1681570), Atropine (B194438), and Other Anticholinergics in Research Models
Methylscopolamine bromide, a quaternary ammonium (B1175870) derivative of scopolamine, exhibits a pharmacological profile that is distinct from its tertiary amine parent compound, scopolamine, and other anticholinergics like atropine, primarily due to differences in their ability to cross the blood-brain barrier (BBB). oup.comoup.comnih.gov This distinction leads to a separation of peripheral and central effects, a key aspect explored in various research models.
In studies comparing centrally active anticholinergics, scopolamine has been shown to be the most potent in terms of central effects, while atropine has a slower onset and longer duration of action. dtic.milresearchgate.net Methylscopolamine, along with other quaternary compounds like methylatropine (B1217387), primarily elicits peripheral effects. umich.edu Research in rodent models using the passive avoidance response test demonstrated a potency profile for impairing this centrally-mediated learning task as scopolamine > atropine > methylscopolamine. nih.gov While methylscopolamine did impair the response, it required significantly higher doses than scopolamine and atropine, suggesting limited central nervous system (CNS) penetration. nih.gov However, when administered directly into the brain (intracerebrally), methylatropine was capable of producing retention deficits, confirming that its peripheral inactivity is due to its inability to cross the BBB. nih.gov
The peripheral effects of these compounds have also been compared. In a study on rats, N-methylscopolamine (NMS) was found to be approximately 10 times more potent than scopolamine in reversing arecoline-induced bradycardia, a peripherally mediated effect. nih.gov In contrast, atropine and scopolamine produce more significant peripheral effects to achieve the same level of central activity. dtic.mil Glycopyrronium, another quaternary ammonium anticholinergic, is more potent than atropine at most peripheral muscarinic receptors and is noted for its powerful antisialogogue (saliva-reducing) effect, being five times more potent than atropine in this regard. oup.comoup.com
The following table summarizes the comparative potencies and effects of this compound and related anticholinergics in research models.
| Compound | Chemical Structure | Primary Site of Action | Potency in Impairing Passive Avoidance (Subcutaneous) | Potency in Reversing Arecoline-Induced Bradycardia |
| Scopolamine | Tertiary Amine | Central and Peripheral | High | Moderate |
| Atropine | Tertiary Amine | Central and Peripheral | Moderate | Moderate |
| Methylscopolamine | Quaternary Ammonium | Primarily Peripheral | Low | High |
| Methylatropine | Quaternary Ammonium | Primarily Peripheral | Low | Not specified |
| Glycopyrronium | Quaternary Ammonium | Primarily Peripheral | Not specified | High (more potent than atropine) |
Structure-Activity Relationships Governing Receptor Affinity and Selectivity
The interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs) is governed by specific structural features, a concept explored through structure-activity relationship (SAR) studies. The core tropane (B1204802) alkaloid structure, shared by scopolamine and atropine, is fundamental to its binding to muscarinic receptors. mdpi.comresearchgate.net
Radioligand binding assays are a primary tool for investigating these relationships. acs.org Studies using tritium-labeled N-methylscopolamine ([³H]NMS) have been instrumental in characterizing muscarinic receptor subtypes (M1-M5). nih.govdrugbank.com The affinity of various muscarinic drugs can be determined by their ability to compete with [³H]NMS for binding sites. nih.govauajournals.org For instance, antagonists typically exhibit high affinity for [³H]NMS binding sites, while agonists show lower affinity. nih.gov
Research has identified that the orientation of substituents on the tropane ring can influence binding affinity and psychoplastogenic effects. acs.org SAR studies on tropane alkaloids have shown that modifications to the ester side chain and the quaternary ammonium group can fine-tune biological activity and selectivity for different muscarinic receptor subtypes. For example, the development of derivatives with altered side chains has been a strategy to enhance selectivity for specific receptor subtypes. nih.gov
Kinetic studies have revealed different classes of binding sites for [³H]NMS in various regions of the rat central nervous system and heart, suggesting receptor heterogeneity. nih.gov For example, [³H]NMS was found to recognize muscarinic receptors in the order of potency B > A >> C, where these receptor classes were differentiated by their affinity for pirenzepine (B46924). nih.gov
The table below presents data from binding studies, illustrating the affinity of methylscopolamine and related compounds for muscarinic receptors.
| Compound/Ligand | Receptor Type/Tissue | Binding Parameter | Finding |
| [³H]N-methylscopolamine ([³H]NMS) | Mixture of M1-M4 receptors | Kd | 25 +/- 5.9 pM |
| [³H]NMS | Rat cerebral cortex, hippocampus, striatum (Receptor types A & B) | Affinity | High |
| [³H]NMS | Rat cerebellum, heart (Receptor type C) | Affinity | Low |
| Pirenzepine | Rat cerebral cortex, hippocampus, striatum (Receptor type A) | Affinity | High |
| Pirenzepine | Rat cerebellum, heart (Receptor type C) | Affinity | Low |
Influence of Quaternary Ammonium Structure on Pharmacological Profile and Systemic Distribution
The defining feature of this compound's pharmacological profile is its quaternary ammonium structure. drugbank.com This chemical modification, the addition of a methyl group to the nitrogen atom of the tropane ring, results in a permanently charged molecule. wikipedia.org The presence of this positive charge significantly increases the polarity and hydrophilicity of the compound while reducing its lipid solubility. oup.comgoogle.com
This change in physicochemical properties has a profound impact on the drug's systemic distribution, most notably its inability to readily cross the blood-brain barrier (BBB). oup.comoup.comnih.gov The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. nih.gov Lipid-soluble, tertiary amines like scopolamine and atropine can penetrate the BBB and exert effects on the CNS. nih.govnih.gov In contrast, quaternary ammonium compounds, including methylscopolamine and glycopyrronium, are largely excluded from the brain. oup.comnih.gov This leads to a pharmacological profile where the effects of methylscopolamine are predominantly confined to the peripheral nervous system. oup.comumich.edu
The peripheral actions of this compound include the reduction of gastric acid secretion, inhibition of gastrointestinal motility, and a decrease in salivary secretions. drugbank.comfda.report These effects are a direct result of blocking muscarinic receptors on peripheral organs. drugs.com Because of its limited CNS penetration, methylscopolamine lacks the central effects commonly associated with scopolamine and atropine, such as drowsiness, delirium, and memory impairment at typical doses. nih.govclinicalpub.com
The poor absorption of quaternary ammonium compounds from the gastrointestinal tract is another consequence of their structure. fda.reportwikidoc.org Total absorption is estimated to be between 10-25%. fda.reportwikidoc.org This limited and somewhat unreliable absorption influences its clinical use and administration.
The following table highlights the key differences in the pharmacological profile and distribution of tertiary amine versus quaternary ammonium anticholinergics.
| Feature | Tertiary Amines (e.g., Scopolamine, Atropine) | Quaternary Ammonium Compounds (e.g., this compound, Glycopyrronium) |
| Chemical Structure | Uncharged, lipid-soluble | Permanently charged, water-soluble |
| Blood-Brain Barrier (BBB) Penetration | Readily crosses the BBB | Poorly crosses the BBB |
| Primary Site of Action | Central and Peripheral Nervous System | Peripheral Nervous System |
| Central Nervous System (CNS) Effects | Present (e.g., drowsiness, memory impairment, hallucinations) | Largely absent or minimal |
| Gastrointestinal Absorption | Generally well-absorbed | Poorly and unreliably absorbed |
Role of Methylscopolamine Bromide As a Research Tool
Utilization in Muscarinic Receptor Characterization Studies
Methylscopolamine bromide, especially in its tritiated form ([3H]N-methylscopolamine or [3H]NMS), is a cornerstone reagent for the characterization of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govrevvity.com As a muscarinic antagonist, [3H]NMS binds with high affinity to these receptors, enabling researchers to quantify their density and binding properties in various tissues and cell preparations. nih.govdrugbank.comnih.gov
One of the primary applications of [3H]NMS is in saturation binding experiments. These studies determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. For instance, saturation experiments with [3H]NMS on primary cultures of cerebellar granule cells revealed a high density of mAChRs with a Bmax of 1.85 pmol/mg of protein and a Kd of 0.128 nM. nih.gov Similarly, studies on a mixture of M1-M4 receptor subtypes found a high-affinity Kd of 25 pM for [3H]NMS. nih.gov
While [3H]NMS itself shows little selectivity among the five muscarinic receptor subtypes (M1-M5), it is extensively used as a radioligand in competitive binding assays to determine the affinity and selectivity of other, unlabeled compounds. caymanchem.comacnp.org In these assays, researchers measure the ability of a test compound to displace [3H]NMS from the receptor. This allows for the calculation of the inhibitory constant (Ki) of the test compound. This method has been used to characterize a wide range of muscarinic agonists and antagonists, from classic drugs to novel experimental molecules. nih.govnih.govmdpi.com For example, competition studies using [3H]NMS have been employed to determine the Ki values for antagonists like pirenzepine (B46924) and methoctramine (B27182) on cultured cerebellar cells, helping to identify the presence of M2 and M3 receptor subtypes. nih.gov
The kinetic properties of ligand-receptor interactions, such as association (kon) and dissociation (koff) rates, can also be investigated using [3H]NMS. drugbank.commedchemexpress.com Studies have analyzed the kinetics of [3H]NMS binding to understand how allosteric modulators, like vinburnine, affect the receptor. medchemexpress.com
| Preparation | Assay Type | Key Finding | Reference |
|---|---|---|---|
| Mixture of tissues containing M1-M4 receptors | Saturation Binding | [3H]NMS binds with high affinity (Kd = 25 +/- 5.9 pM). | nih.gov |
| Cerebellar granule cells in primary culture | Saturation Binding | High density of muscarinic receptors (Bmax = 1.85 pmol/mg protein) with high affinity (Kd = 0.128 nM). | nih.gov |
| CHO cells expressing human M1, M2, M3, or M4 receptors | Competition Binding | Used [3H]NMS to show that α-truxillic acid esters displayed the highest potency at the M2 and the lowest at the M3 receptor subtype. | |
| Cloned human M1 mAChRs | Competition Binding | [3H]NMS was used as the radioligand to determine the binding affinities of various flavonoids. | mdpi.com |
| CHO cells expressing muscarinic M1-M4 receptors | Kinetic Binding Assay | [3H]NMS dissociation was used to analyze allosteric modulation by vinburnine. | medchemexpress.com |
Application in Investigating Peripheral Autonomic Nervous System Function in Experimental Models
This compound is an essential tool for studying the function of the peripheral autonomic nervous system, which modulates involuntary activities of glands and visceral organs. basu.org.in Its utility stems from its chemical structure as a quaternary ammonium (B1175870) compound, which carries a positive charge. patsnap.com This charge significantly limits its ability to penetrate the blood-brain barrier, thereby confining its anticholinergic actions to peripheral muscarinic receptors. patsnap.comnih.gov
In experimental models, researchers use this compound to induce a pharmacological blockade of peripheral parasympathetic nerve activity. This allows for the investigation of the roles these nerves play in regulating various organs. For example, it has been used in conscious rats, often in combination with other agents like the ganglionic blocker chlorisondamine, to achieve total autonomic blockade. ahajournals.orgpsu.edunih.gov This technique enables the study of local vascular control mechanisms, such as autoregulation, in the absence of confounding neurohumoral reflexes. ahajournals.org By blocking the autonomic nervous system and then restoring baseline hemodynamics with an agent like norepinephrine, researchers can isolate and examine the direct effects of other substances, such as angiotensin II, on the vasculature. psu.edunih.gov
Furthermore, this compound is used to block the peripheral effects of vagus nerve stimulation (VNS). nih.gov In a study investigating the anxiolytic effects of VNS in rats, administration of this compound blocked the anxiety-reducing effects observed in an elevated plus maze test. nih.gov This finding demonstrated that the anxiolytic effect of VNS was mediated by its peripheral, parasympathetic actions. nih.gov
| Experimental Model | Purpose of this compound | Research Finding | Reference |
|---|---|---|---|
| Conscious rats with autonomic blockade | To block peripheral muscarinic receptors as part of a total autonomic blockade cocktail (with chlorisondamine). | Allowed for the study of systemic circulation autoregulation independent of neurohumoral reflex function. | ahajournals.org |
| Conscious pregnant and virgin rats with autonomic blockade | To induce autonomic blockade (with chlorisondamine) to study vascular responsiveness. | Demonstrated that in the absence of autonomic control, angiotensin II has similar effects on systemic resistance in pregnant and nonpregnant rats. | nih.gov |
| Rats undergoing Vagus Nerve Stimulation (VNS) | To act as a peripheral muscarinic antagonist to determine if VNS effects are central or peripheral. | The VNS-induced anxiolytic effect was blocked, indicating it is mediated by the peripheral parasympathetic system. | nih.gov |
Employment in Preclinical Models to Dissect Central versus Peripheral Drug Effects
A critical application of this compound in preclinical research is its use as a peripheral control to differentiate the central nervous system (CNS) effects of drugs from their peripheral effects. This is most clearly demonstrated in studies comparing it with its parent compound, scopolamine (B1681570). While scopolamine readily crosses the blood-brain barrier and thus acts on both central and peripheral muscarinic receptors, methylscopolamine's action is restricted to the periphery. patsnap.comnih.gov By comparing the effects of these two compounds, researchers can deduce whether an observed physiological or behavioral outcome is mediated by the CNS.
For example, scopolamine is known to impair memory and cognitive functions and is often used to create animal models of dementia. researchgate.net Studies have shown that while scopolamine impairs memory storage, methylscopolamine has no significant effect on memory or other cognitive functions, confirming that the cognitive deficits are caused by the blockade of central cholinergic pathways. researchgate.net Similarly, in studies on conditioned avoidance behavior in rats, centrally acting agents like scopolamine retarded the acquisition of the learned response, whereas methylscopolamine was largely ineffective. umich.edu
This experimental design has also been applied in seizure research. In a rat model of seizures induced by pilocarpine (B147212), this compound was administered to reduce the peripheral convulsions without affecting the central seizure activity. nih.gov This allowed for a more refined model to study the central neuropathology and to screen potential neuroprotective agents, mimicking the effects of chemical warfare nerve agents. nih.gov In research on anxiety, methylscopolamine was used to demonstrate that the anxiety-reducing effect of vagus nerve stimulation is a peripheral phenomenon, as it blocked the effect, but it did not block the VNS-induced enhancement of fear extinction, suggesting the latter is a centrally mediated process. nih.gov
| Research Area | Effect of Scopolamine (Central + Peripheral) | Effect of this compound (Peripheral Only) | Conclusion | Reference |
|---|---|---|---|---|
| Cognition & Memory | Impaired memory storage and other cognitive functions. | No significant changes in memory or cognitive functions. | Cognitive deficits induced by scopolamine are centrally mediated. | researchgate.net |
| Conditioned Avoidance | Retarded acquisition of conditioned avoidance response. | Ineffective in altering the conditioned avoidance response. | The impairment of learned behavior is a central effect. | umich.edu |
| Pilocarpine-Induced Seizures | Induces both central seizures and peripheral convulsions. | Administered to reduce peripheral convulsions without affecting central seizures. | Allows for the specific study of central seizure mechanisms and neuropathology. | nih.gov |
| Vagus Nerve Stimulation Effects | (Not directly compared in this study) | Blocked the VNS-induced anxiolytic effect but not the enhancement of fear extinction. | Anxiolytic effects of VNS are peripheral, while effects on fear extinction are central. | nih.gov |
Use as a Biochemical Reagent for Life Science Research
Beyond its use in specific experimental models, this compound is a fundamental biochemical reagent in life science research. medchemexpress.com It is commercially available for research use and serves as a standard antagonist for studying muscarinic acetylcholine receptors. medchemexpress.com
The most significant application in this context is the use of its radiolabeled form, [3H]N-methylscopolamine ([3H]NMS), as a high-affinity antagonist radioligand. revvity.com Radiolabeled ligands like [3H]NMS remain one of the most sensitive methods for investigating receptor binding biology. revvity.com These binding assays are indispensable tools in drug discovery and pharmacology for several key purposes:
Receptor Expression and Affinity: Performing saturation assays to determine receptor density (Bmax) and dissociation constants (Kd) in various cell and tissue types. revvity.com
Drug Screening: Conducting competition assays to determine the inhibitor constants (Ki) for large numbers of new or uncharacterized compounds, helping to identify potential new drugs that target muscarinic receptors. revvity.comnih.gov
Pharmacological Characterization: Elucidating the binding properties of newly developed drugs, such as the long-acting muscarinic antagonists used in treating pulmonary diseases. drugbank.com
The reliability and well-characterized nature of [3H]NMS binding make it a gold standard for validating assays and ensuring the accuracy of findings related to the muscarinic receptor system. revvity.com
| Application | Description | Reference |
|---|---|---|
| Antagonist Radioligand | [3H]N-methylscopolamine is used for direct measurement of muscarinic receptor binding. | revvity.com |
| Receptor Quantification | Used in saturation binding assays to determine receptor density (Bmax) and affinity (Kd). | revvity.comnih.govnih.gov |
| Competitive Binding Assays | Used as the labeled ligand that is displaced by unlabeled test compounds to determine their binding affinity (Ki). | revvity.comnih.govmdpi.com |
| Drug Discovery & Screening | Enables the screening of compound libraries to identify new ligands for muscarinic receptors. | nih.govdrugbank.com |
| Kinetic Studies | Allows for the measurement of association and dissociation rates of ligands at muscarinic receptors. | drugbank.commedchemexpress.com |
Emerging Research Frontiers and Future Directions
Novel Methodological Approaches in Methylscopolamine Bromide Research
The development of precise and efficient analytical methods is crucial for advancing research. Recent efforts have focused on overcoming challenges in the quantification of this compound, particularly at low concentrations.
A notable development is a novel UV-Visible spectrophotometric method. ijcrr.comresearchgate.net Standard spectrophotometry of this compound showed low absorbance even at high concentrations. ijcrr.com To enhance detection, researchers successfully utilized complexation with sodium picrate, which resulted in a significant increase in absorbance at a λmax of 440 nm. ijcrr.comresearchgate.net This method demonstrated good linearity in the concentration range of 1-5 μg/ml. ijcrr.comresearchgate.net The method was validated according to ICH guidelines, confirming its precision, robustness, and specificity. researchgate.net Other attempts to improve absorbance, such as the addition of other chromophores like sodium periodate (B1199274) and taurine (B1682933) or complexation with ninhydrin (B49086) or silver nitrate (B79036), did not yield satisfactory results. ijcrr.com
Another area of methodological advancement is in the study of its physical properties. Hot-stage microscopy and in-situ variable temperature X-ray powder diffraction (VT XRPD) have been employed to investigate the thermosalient (jumping crystal) effect of this compound. mdpi.com These studies revealed that crystals of this compound exhibit jumping behavior upon both heating (around 323 K to 340 K) and cooling (around 313 K to 303 K). mdpi.com Interestingly, differential scanning calorimetry (DSC) showed no evidence of a phase transition associated with this thermosalient effect, a unique finding for this class of materials. mdpi.com
These methodological innovations provide more sensitive and detailed ways to study this compound, paving the way for more nuanced research into its properties and interactions.
Potential for Developing Advanced Pharmacological Probes based on its Mechanism
As a muscarinic antagonist, this compound serves as a valuable tool for probing the cholinergic system. nih.govdrugbank.com Its primary action is to block the effects of acetylcholine (B1216132) at muscarinic receptors (M1-M5). drugbank.comncats.ioncats.io This antagonist activity is the foundation for its potential development into more sophisticated pharmacological probes.
The specificity of this compound for muscarinic receptors makes it a candidate for studying the distribution, function, and regulation of these receptors in various tissues. patsnap.com By modifying its structure, researchers could potentially develop probes with enhanced properties, such as:
Fluorescent Probes: Attaching a fluorescent tag to the this compound molecule could allow for direct visualization of muscarinic receptor localization and trafficking in living cells and tissues.
Radiolabeled Probes: Radiolabeling of this compound can be used in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging to map the density and occupancy of muscarinic receptors in the brain and peripheral organs in vivo.
Photoaffinity Probes: Incorporating a photoreactive group could enable the creation of probes that form a covalent bond with the receptor upon photoactivation, facilitating the identification and characterization of receptor binding sites and interacting proteins.
The development of such advanced probes would provide powerful tools for basic research into the role of the muscarinic cholinergic system in health and disease.
Unexplored Mechanistic Aspects and Receptor Interactions within Academic Contexts
While the primary mechanism of this compound as a muscarinic antagonist is well-established, there are still unexplored facets of its interaction with receptors and its broader physiological effects. drugbank.com
One area of active investigation is the detailed structural basis for its interaction with different muscarinic receptor subtypes (M1-M5). ncats.io Although it is known to bind to these subtypes, the specific molecular determinants of its affinity and any potential subtype selectivity are not fully elucidated. drugbank.comncats.io Research has pointed to the importance of specific amino acids in the extracellular loops of muscarinic receptors for the binding of allosteric modulators, suggesting that similar detailed studies for antagonists like this compound could reveal key interaction sites. ncats.io
Furthermore, the compound's influence on cellular signaling pathways downstream of receptor binding warrants deeper investigation. As a G-protein coupled receptor (GPCR) antagonist, its effects extend beyond simple channel blocking to influencing complex intracellular signaling cascades. patsnap.commedchemexpress.com For example, research has shown that cholinergic blockade with this compound dramatically reduces sleep-related growth hormone secretion without affecting slow-wave sleep, suggesting a specific cholinergic mechanism in hormone regulation that is independent of sleep architecture itself. nih.gov However, it had only a marginal effect on insulin-induced growth hormone release. nih.gov This highlights a level of specificity in its physiological effects that is not fully understood.
Future research could focus on:
High-resolution structural studies: Co-crystallization of this compound with different muscarinic receptor subtypes to visualize the precise binding interactions.
Advanced computational modeling: Using molecular dynamics simulations to explore the dynamic nature of the receptor-ligand interaction and identify key energetic contributions to binding.
Systems-level "omics" approaches: Employing proteomics and transcriptomics to uncover the broader cellular changes induced by this compound treatment beyond direct receptor antagonism.
These avenues of research promise to provide a more complete understanding of the molecular pharmacology of this compound, potentially uncovering novel therapeutic applications and refining its use as a research tool.
Q & A
Q. What validated HPLC methods are recommended for determining Methylscopolamine Bromide purity and impurity profiling?
A stability-indicating HPLC method is widely used, employing a C18 column (4.6 mm × 15 cm, L1 packing) with a mobile phase of sodium 1-hexanesulfonate monohydrate (5.16 g/L) and monobasic potassium phosphate (3.40 g/L) in water, adjusted to pH 2.8 with phosphoric acid, combined with acetonitrile in gradient elution . Detection is at 204 nm, with relative retention times and response factors standardized for impurities like tropic acid (0.4), scopolamine hydrobromide (0.9), and apomethscopolamine bromide (3.5) . The method requires ≤0.1% for individual impurities and ≤0.5% total impurities .
Q. How can Thin-Layer Chromatography (TLC) be applied to confirm this compound identity in formulations?
TLC identification uses a pH 7.3 dye-buffer solution containing bromothymol blue, citric acid, and dibasic sodium phosphate. A sample is spotted alongside a reference standard on silica gel plates, developed in a suitable solvent system, and visualized under UV light. Matching Rf values and color reactions (e.g., blue spots for quaternary ammonium compounds) confirm identity .
Q. What pharmacopeial standards govern this compound assay validation?
The USP specifies a liquid chromatographic assay using a Chromolith Performance RP-18e column with a mobile phase of decyl sodium sulfate (2.6 g/L) and methanol (55:45 v/v), adjusted to pH 3.4. The method requires a tailing factor ≤2.0 and relative standard deviation ≤2.0% for replicate injections .
Advanced Research Questions
Q. How should researchers address discrepancies in impurity profiles between experimental batches and pharmacopeial standards?
Discrepancies often arise from degradation products (e.g., tropic acid from hydrolysis) or synthetic byproducts (e.g., methylatropine bromide). Use forced degradation studies (acid/base, oxidative, thermal stress) to identify impurity sources. Adjust synthesis conditions (e.g., reaction time, temperature) or include purification steps like recrystallization . Cross-validate with mass spectrometry to confirm impurity structures .
Q. What experimental design considerations are critical for studying this compound in combination with psycholeptics?
Preclinical studies should follow WHO A03CA guidelines for anticholinergic-psycholeptic combinations . Key factors include:
- Dose proportionality : Use isobolographic analysis to assess synergistic/additive effects.
- Pharmacokinetic interactions : Monitor plasma levels of both agents (e.g., via LC-MS/MS) to evaluate metabolic interference.
- Behavioral endpoints : Employ validated scales (e.g., open-field tests for anxiety, EEG for seizure models) .
Q. How can researchers optimize in vivo models to evaluate this compound’s anticholinergic efficacy?
In seizure models (e.g., pilocarpine-induced status epilepticus), co-administer this compound (1–5 mg/kg, i.p.) to block peripheral cholinergic effects without crossing the blood-brain barrier. Include controls with central-acting agents (e.g., scopolamine hydrobromide) to distinguish peripheral vs. central mechanisms . Use telemetry or video-EEG to quantify seizure severity and duration .
Methodological Challenges
Q. How to resolve co-elution issues in HPLC impurity analysis of this compound?
Co-elution of structurally similar impurities (e.g., scopolamine vs. methylatropine) can be mitigated by:
Q. What statistical approaches are recommended for validating this compound assay reproducibility?
Apply a nested ANOVA design to evaluate intra-day and inter-day variability. For impurity quantification, use weighted linear regression (1/x² weighting) to account for heteroscedasticity at low concentrations. Acceptance criteria: ≤2.0% RSD for retention time and ≤5.0% for peak area .
Emerging Research Directions
Q. Can capillary electrophoresis (CE) replace HPLC for bromide ion quantification in Methylscopolamine formulations?
CE with direct UV detection offers faster analysis (≤5 minutes) and lower solvent consumption. Optimize buffer composition (e.g., 20 mM borate, pH 9.3) to separate bromide from chloride. Note: High chloride content may require sample stacking to enhance sensitivity .
Q. What molecular modeling strategies predict this compound’s interactions with muscarinic receptors?
Use homology modeling (based on M3 receptor crystal structures) and molecular dynamics simulations to map binding affinities. Validate with mutagenesis studies targeting residues like Tyr148 and Asp147 for hydrogen bonding and electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
